molecular formula C27H25N3O2 B2813347 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 844826-15-9

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2813347
CAS RN: 844826-15-9
M. Wt: 423.516
InChI Key: JODURBTZKKBAKN-FMIVXFBMSA-N
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Description

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

Compounds structurally related to benzimidazol-2-yl derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. Studies have found certain derivatives to be potent against bacterial and fungal strains, sometimes outperforming standard drugs like ciprofloxacin and fluconazole in terms of minimum inhibitory concentration (MIC) values. This suggests the potential of such compounds for developing new antimicrobial agents (Narasimhan et al., 2011).

Electroluminescent Applications

Derivatives of benzimidazol-2-yl have been investigated for their application in organic light-emitting devices (OLEDs). Research into their photophysical properties in solution and in polymer films indicates potential use in electroluminescent layers, which could lead to the development of color electroluminescent structures for displays and lighting applications (Dobrikov et al., 2011).

Antineoplastic Activities

Some benzimidazole condensed ring systems have been synthesized and evaluated for their antineoplastic (anticancer) activities. Certain derivatives showed variable degrees of effectiveness against cancer cell lines in vitro, highlighting their potential as new antineoplastic agents (Abdel-Hafez, 2007).

Catalysis and Synthesis

Ruthenium(II)-NNN pincer complexes involving benzimidazol-2-yl units have been developed for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles, with the liberation of H2. This catalytic activity is significant for synthesizing 1H-benzo[d]imidazole derivatives, which are of interest for various chemical and pharmaceutical applications (Li et al., 2018).

Luminescent Properties

Hetero-binuclear Zn-Nd complexes self-assembled from benzimidazole-based ligands have exhibited strong and characteristic near-infrared (NIR) luminescence. Such properties are important for applications in NIR imaging and sensing technologies (Zou et al., 2012).

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-25-16-8-7-15-24(25)30-19-21(18-26(30)31)27-28-22-13-5-6-14-23(22)29(27)17-9-12-20-10-3-2-4-11-20/h2-16,21H,17-19H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODURBTZKKBAKN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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